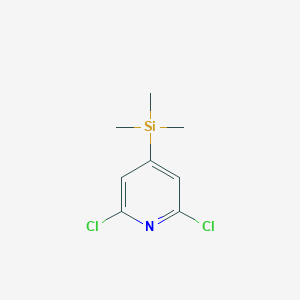
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) is an organosilicon compound with the molecular formula C8H11Cl2NSi. It is a derivative of pyridine, where the 2 and 6 positions are substituted with chlorine atoms, and the 4 position is substituted with a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridines, while coupling reactions with boronic acids produce biaryl compounds.
Aplicaciones Científicas De Investigación
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) involves its ability to participate in various chemical reactions due to the presence of reactive chlorine atoms and the trimethylsilyl group. The chlorine atoms can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and transition states in reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) can be compared with other similar compounds such as:
2,6-Dichloro-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a trimethylsilyl group, which affects its reactivity and applications.
2,6-Dichloropyridine: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
4-(Trimethylsilyl)pyridine: Lacks the chlorine atoms, which changes its reactivity profile.
The uniqueness of Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) lies in the combination of chlorine atoms and the trimethylsilyl group, which provides a balance of reactivity and stability, making it a valuable compound in various chemical processes.
Propiedades
Número CAS |
134031-23-5 |
|---|---|
Fórmula molecular |
C8H11Cl2NSi |
Peso molecular |
220.17 g/mol |
Nombre IUPAC |
(2,6-dichloropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11Cl2NSi/c1-12(2,3)6-4-7(9)11-8(10)5-6/h4-5H,1-3H3 |
Clave InChI |
FXVPTQSPJTWVOL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC(=NC(=C1)Cl)Cl |
SMILES canónico |
C[Si](C)(C)C1=CC(=NC(=C1)Cl)Cl |
Sinónimos |
Pyridine, 2,6-dichloro-4-(trimethylsilyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















